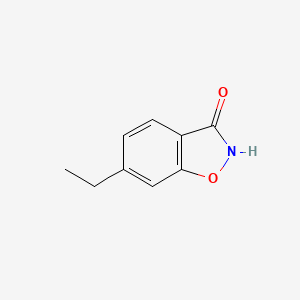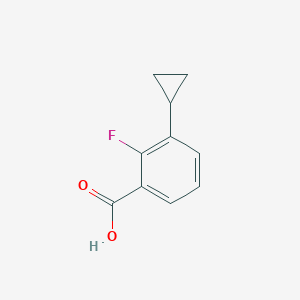
3-Cyclopropyl-2-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-2-fluorobenzoic acid is an organic compound with the molecular formula C10H9FO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a cyclopropyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-2-fluorobenzoic acid typically involves the introduction of the cyclopropyl and fluorine substituents onto the benzoic acid core. One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to introduce the fluorine atom. The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or cyclopropylcarbene .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropyl-2-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl-fluorobenzoic ketones, while reduction can produce cyclopropyl-fluorobenzyl alcohols .
Scientific Research Applications
3-Cyclopropyl-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-2-fluorobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl and fluorine substituents can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- 2-Cyclopropyl-3-fluorobenzoic acid
- 3-Fluorobenzoic acid
- Cyclopropylbenzoic acid
Uniqueness: 3-Cyclopropyl-2-fluorobenzoic acid is unique due to the specific positioning of the cyclopropyl and fluorine groups on the benzene ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
1699946-41-2 |
|---|---|
Molecular Formula |
C10H9FO2 |
Molecular Weight |
180.17 g/mol |
IUPAC Name |
3-cyclopropyl-2-fluorobenzoic acid |
InChI |
InChI=1S/C10H9FO2/c11-9-7(6-4-5-6)2-1-3-8(9)10(12)13/h1-3,6H,4-5H2,(H,12,13) |
InChI Key |
NXKJTLJIIOUGHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=CC=C2)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Benzyloxy)phenyl]-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13207687.png)
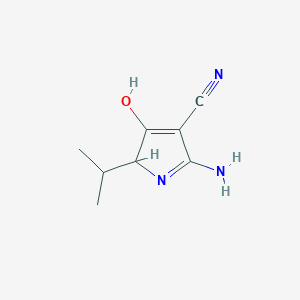
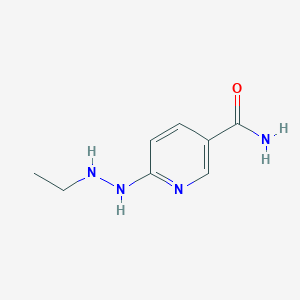

![[1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride](/img/structure/B13207710.png)
![4-[2,5-Dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B13207712.png)
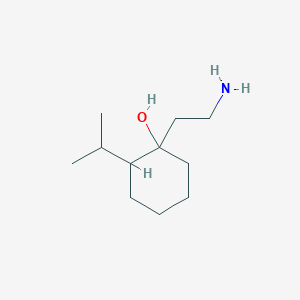
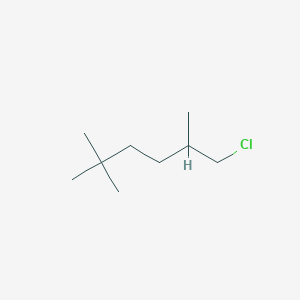
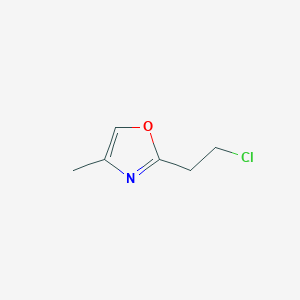
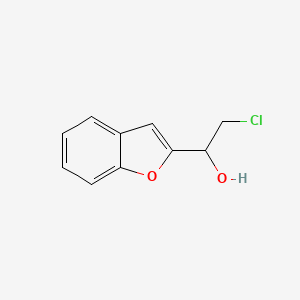
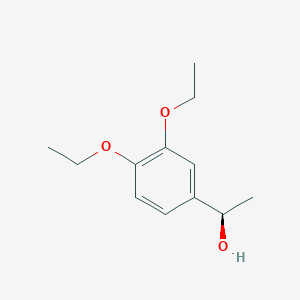
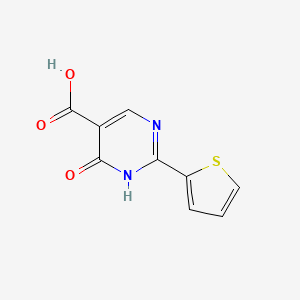
![4-[Butyl(methyl)amino]benzoic acid hydrochloride](/img/structure/B13207753.png)
